(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
CAS No.: 2034345-36-1
Cat. No.: VC4997380
Molecular Formula: C17H19F3N6O2
Molecular Weight: 396.374
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034345-36-1 |
|---|---|
| Molecular Formula | C17H19F3N6O2 |
| Molecular Weight | 396.374 |
| IUPAC Name | 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C17H19F3N6O2/c1-11-21-13(17(18,19)20)10-14(22-11)24-4-6-25(7-5-24)16(27)12-9-15-26(23-12)3-2-8-28-15/h9-10H,2-8H2,1H3 |
| Standard InChI Key | XXKFBYRLMXFPHP-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NN4CCCOC4=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 6,7-dihydro-5H-pyrazolo[5,1-b] oxazin-2-yl-[4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl]methanone, reflecting its bifunctional architecture. Its molecular formula, C₁₇H₁₉F₃N₆O₂, corresponds to a molecular weight of 396.374 g/mol. The presence of a trifluoromethyl (-CF₃) group on the pyrimidine ring enhances lipophilicity and metabolic stability, while the piperazine linker contributes to conformational flexibility and potential receptor interactions .
Structural Characterization
Key structural attributes include:
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Pyrazolo[5,1-b][1, oxazine core: A fused bicyclic system combining pyrazole and oxazine rings, known for modulating pharmacokinetic properties .
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4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine: A substituted pyrimidine attached to a piperazine ring, a common pharmacophore in kinase inhibitors and G protein-coupled receptor (GPCR) modulators .
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Methanone bridge: Connects the two heterocyclic systems, enabling planar or twisted conformations depending on substituent steric effects.
The SMILES notation (CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NN4CCCOC4=C3)C(F)(F)F) and InChIKey (XXKFBYRLMXFPHP-UHFFFAOYSA-N) further validate the connectivity and stereoelectronic profile.
Synthesis and Manufacturing
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 396.374 g/mol |
| Solubility | Soluble in DMSO, DMF |
| LogP (Predicted) | ~2.8 (indicating moderate lipophilicity) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
| Compound | Target | IC₅₀/EC₅₀ | Citation |
|---|---|---|---|
| 3a (Oxazine-pyrimidine) | NF-κB (p65) | 9.17 µM | |
| 5b (Piperazine-pyrimidine) | NF-κB (p65) | 6.29 µM | |
| Target Compound | Not reported | N/A |
Recent Advancements and Research Gaps
Recent Studies (2023–2025)
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2023: VulcanChem catalog listed the compound as a research chemical, highlighting its solubility and synthetic accessibility.
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2025: PubChem updated its entry (CID 91817847) but omitted pharmacological data, underscoring the need for experimental validation .
Challenges and Opportunities
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Synthetic Complexity: Multi-step synthesis may limit large-scale production.
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Unclear ADMET Profile: Absence of data on absorption, distribution, metabolism, excretion, and toxicity necessitates preclinical studies.
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Therapeutic Repurposing: Potential applications in oncology, inflammation, or CNS disorders remain unexplored.
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